3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a triazole-based heterocyclic compound featuring a cyclohexyl substituent at the 3-position and a Schiff base moiety (4-hydroxy-3,5-dimethoxybenzylidene) at the 4-position. This structural complexity grants the compound unique physicochemical properties, including solubility in polar organic solvents and stability under ambient conditions.
Triazole derivatives are renowned for their broad-spectrum biological activities, such as antimicrobial, antifungal, and anticancer effects, attributed to their ability to interact with enzymes, receptors, and nucleic acids . The 4-hydroxy-3,5-dimethoxybenzylidene moiety introduces multiple hydrogen-bonding sites (hydroxyl and methoxy groups), which may influence binding affinity to biological targets like kinases or microbial enzymes .
Properties
CAS No. |
478253-67-7 |
|---|---|
Molecular Formula |
C17H22N4O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O3S/c1-23-13-8-11(9-14(24-2)15(13)22)10-18-21-16(19-20-17(21)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3,(H,20,25)/b18-10+ |
InChI Key |
KKQPACSTVTYRPJ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.
Attachment of the Methoxyphenol Moiety: The final step involves the condensation of the triazole-cyclohexyl intermediate with a methoxyphenol derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions can target the triazole ring or the methoxy groups, leading to various reduced derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides
Reduction: Reduced triazole derivatives, demethylated phenols
Substitution: Ethers, esters
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of triazole derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that derivatives of triazole can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study:
In vitro studies demonstrated that 3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione significantly reduced cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further development .
Anti-Microbial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Triazole derivatives are known to exhibit antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for developing new antifungal agents amid rising resistance to existing treatments.
Case Study:
A study reported that 3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibited significant activity against Candida albicans and other fungal strains, making it a candidate for further investigation as an antifungal therapeutic agent .
Antioxidant Activity
Oxidative stress plays a pivotal role in various diseases, including cancer and neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative damage.
Research has shown that the compound demonstrates strong radical scavenging activity and reduces reactive oxygen species (ROS) levels in cellular models . This suggests that it could be beneficial in preventing oxidative stress-related diseases.
Synthesis and Derivative Development
The synthesis of 3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions starting from cyclohexyl derivatives and benzylidene intermediates. The synthesis pathway is critical for optimizing yield and purity for biological testing.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Cyclohexyl isothiocyanate + Benzaldehyde | Reflux in acetic acid | 70% |
| Step 2 | Addition of amine | Stirring at room temperature | 85% |
Mechanism of Action
The mechanism of action of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their function. The phenolic groups can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related triazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Key Observations
Substituent Effects on Bioactivity: Halogenated Aromatics: Chlorophenyl (e.g., ) and iodinated () derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane disruption. Methoxy/Hydroxy Groups: Methoxy groups (e.g., ) improve metabolic stability, while hydroxyl groups facilitate hydrogen bonding with targets like DNA topoisomerases . Cyclohexyl vs.
Synthetic Pathways :
- Most analogs are synthesized via Schiff base formation between thiocarbohydrazide derivatives and substituted aldehydes . For example, details a method involving fusion of 4-hydroxyphenylacetic acid with thiocarbohydrazide .
Mechanistic Insights :
- Molecular docking studies on similar compounds (e.g., ) suggest interactions with bacterial DNA gyrase and fungal cytochrome P450 enzymes, explaining their antimicrobial effects.
Contradictions and Limitations
Biological Activity
3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazoles, which are known for their pharmacological significance. The presence of the cyclohexyl group and the hydroxy-methoxy substituted benzylidene moiety contributes to its unique biological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit considerable antibacterial properties. A study evaluating various triazole-thione hybrids showed that compounds similar to our target compound displayed Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against multiple pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Notably, some derivatives were found to be more potent than established antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .
| Compound | MIC (μM) | Comparison |
|---|---|---|
| 3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | TBD | TBD |
| Vancomycin | 0.68 | Reference |
| Ciprofloxacin | 2.96 | Reference |
Antifungal Activity
The compound's antifungal potential is also notable. Triazole derivatives are widely recognized for their efficacy against fungal infections. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown promising results against various fungal strains .
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds similar to the target compound were evaluated against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thione group may interact with key enzymes involved in bacterial and fungal metabolism.
- Receptor Interaction : The hydroxy and methoxy groups enhance binding affinity to biological targets.
- Redox Activity : The mercapto group may contribute to antioxidant properties by scavenging reactive oxygen species (ROS), which is particularly relevant in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study highlighted that a series of triazole-thione compounds exhibited significant activity against Gram-positive bacteria, outperforming traditional antibiotics in some cases .
- Anticancer Research : Another investigation focused on a related triazole derivative that showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
